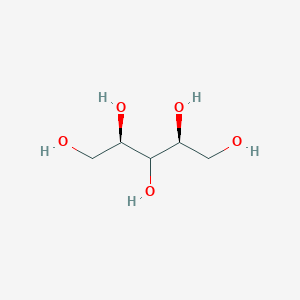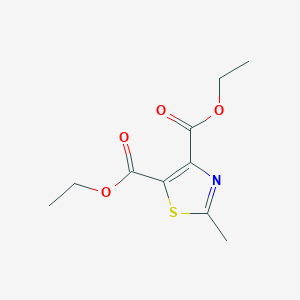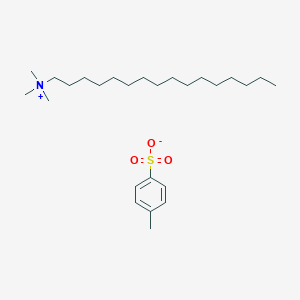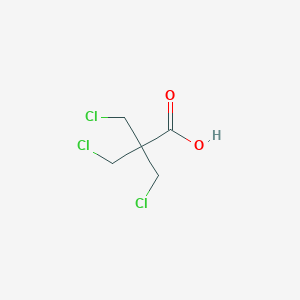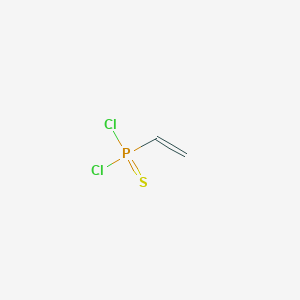
4-氨基-4'-硝基二苯硫醚
描述
4-Amino-4'-nitrodiphenyl sulfide (ANDS) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. The molecule consists of two phenyl rings connected by a sulfide bridge, with an amino group on one ring and a nitro group on the other. This arrangement of electron-donating and electron-withdrawing groups makes ANDS an intriguing candidate for studies in photophysics, nonlinear optics, and as a potential antibacterial agent .
Synthesis Analysis
The synthesis of ANDS has been explored through the reaction of chlorobenzene with sodium sulfide in a two-phase system. This process involves the use of a phase-transfer catalyst and continuous hydroacoustic treatment, which suggests an innovative approach to the compound's preparation . Additionally, acylation and subsequent nitration procedures have been developed to modify ANDS, which could be useful for further functionalization of the molecule .
Molecular Structure Analysis
The molecular structure of ANDS has been determined by single-crystal X-ray diffraction. The analysis revealed that the molecule adopts a monoclinic crystal system with evidence of conjugation in both the amino- and nitro-substituted phenyl rings. The disulfide linkage does not exhibit significant double bond character, and the torsion angle suggests limited communication between the two ring systems through the disulfide bridge .
Chemical Reactions Analysis
ANDS and its analogues have been studied for their nonlinear optical properties. The compound's quadratic hyperpolarizability tensor has been measured, and it was found that the sulfur, selenium, and tellurium ethers of ANDS have similar hyperpolarizabilities, with the oxygen analogue being somewhat lower . Additionally, mercuric derivatives of ANDS have been synthesized, showing promising second harmonic generation intensities, indicating potential applications in nonlinear optics .
Physical and Chemical Properties Analysis
The photophysical properties of ANDS have been characterized through absorption and emission spectra in various solvents. The molecule's lowest-energy fluorescent singlet state is an intramolecular charge transfer (ICT) state, which involves a full electron charge transfer from the amino to the nitro group. This results in a significant dipole moment, which is essential for understanding the molecule's behavior in different environments . The solubilities of ANDS in different organic solvents have also been determined and correlated with temperature using the modified Apelblat equation, providing valuable data for its practical applications .
科学研究应用
光物理表征:4-氨基-4'-硝基二苯硫醚的低能激发态使用吸收和发射光谱进行表征。确定荧光单重态是分子内电荷转移 (ICT) 态,表明具有显著的光物理性质 (O'Connor 等,1992)。
合成方法:已经对 4-氨基-4'-硝基二苯硫醚的合成进行了研究,探索了其制备的各种方法和条件,展示了其化学多功能性 (Pilyugin,2003)。
超极化率分析:已经研究了 4-氨基-4'-硝基二苯硫醚的二次超极化率张量。该研究有助于理解其非线性光学性质,这在光子学领域至关重要 (Robinson 等,1989)。
溶解度研究:已经确定了 4-氨基-4'-硝基二苯硫醚在各种有机溶剂中的溶解度,这对于其在化学过程和配方中的应用至关重要 (Shuixiang 等,2013)。
非线性光学性质:已经研究了其非线性光学性质,特别是在二次谐波产生方面,突出了其在光学器件中的潜力 (Inoue 等,1989)。
生物活性测试:已经测试了 4-氨基-4'-硝基二苯硫醚的一些衍生物的生物活性,表明其潜在的生物医学应用 (Abbady 等,2007)。
类似物的超极化率:一项对 4-氨基-4'-硝基二苯亚砜的研究揭示了对二阶和三阶超极化率的见解,这对于理解其电子性质很重要 (Abdel-Halim,2003)。
腐蚀抑制研究:已经评估了 4-氨基-4'-硝基二苯硫醚类似物的腐蚀抑制性能,证明了其在材料保护中的潜在用途 (Ehsani 等,2014)。
聚合物的热稳定性:该化合物已被用于合成具有显着热稳定性和溶解度的新型聚合物,促进了聚合物化学的发展 (Mehdipour-Ataei & Hatami,2007)。
电子密度传输:研究了其在供体和受体之间传输电子密度的能力,这对于非线性光学应用很重要 (Wnek 等,1987)。
分子结构分析:确定了相关化合物 4-氨基-4'-硝基二苯二硫化物的晶体和分子结构,提供了对其立体化学的见解 (Korp & Bernal,1984)。
安全和危害
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
4-(4-nitrophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPKGHOGUVVDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073154 | |
| Record name | 4-[(4-Nitrophenyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4'-nitrodiphenyl sulfide | |
CAS RN |
101-59-7 | |
| Record name | 4-[(4-Nitrophenyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-((p-Nitrophenyl)thio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-4'-nitrodiphenyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(4-Nitrophenyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(p-nitrophenylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-4'-NITROPHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ6Y8J91OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Amino-4'-nitrodiphenyl sulfide interesting for nonlinear optics?
A1: 4-Amino-4'-nitrodiphenyl sulfide stands out for its ability to efficiently generate a second harmonic, a key property in nonlinear optics. Research indicates that its powder second harmonic generation efficiency is about 10 times higher than that of urea []. This efficiency stems from the sulfur atom's ability to effectively transmit electron density between the electron-donating amino group and the electron-accepting nitro group.
Q2: How does the sulfur atom in 4-Amino-4'-nitrodiphenyl sulfide compare to other bridging atoms in terms of electron density transmission?
A2: Studies comparing 4-Amino-4'-nitrodiphenyl sulfide with analogous compounds where the sulfur atom is replaced by oxygen, SO, SO2, or CH2 have shown that sulfur is superior in facilitating electron density transmission between the donor and acceptor groups []. This efficient transmission is linked to the observed enhanced nonlinear optical properties.
Q3: What is the nature of the lowest-energy excited state in 4-Amino-4'-nitrodiphenyl sulfide?
A3: Spectroscopic analyses, including absorption and emission studies in various solvents, have revealed that the lowest-energy, fluorescent singlet state in 4-Amino-4'-nitrodiphenyl sulfide is an intramolecular charge transfer (ICT) state []. This state involves a full electron charge transfer from the amino group to the nitro group, resulting in a significant dipole moment of approximately 50 D.
Q4: Are there other ICT states present in 4-Amino-4'-nitrodiphenyl sulfide?
A4: Yes, besides the lowest-energy ICT state, a low-energy, intense absorption band suggests the presence of another ICT state []. This state arises from a partial electron charge transfer from the sulfur atom to the nitro group.
Q5: How do the hyperpolarizabilities of 4-Amino-4'-nitrodiphenyl sulfide compare to its chalcogen analogues?
A5: Interestingly, while 4-Amino-4'-nitrodiphenyl sulfide exhibits superior frequency-doubling efficiency in its powdered solid form compared to its oxygen, selenium, and tellurium analogues, this difference is not reflected in their molecular hyperpolarizabilities [, ]. The sulfur, selenium, and tellurium analogues possess comparable hyperpolarizabilities, while the oxygen analogue shows a slightly lower value.
Q6: How does the molecular packing of 4-Amino-4'-nitrodiphenyl sulfide influence its crystal growth?
A6: As a polar organic crystal, the growth habits of 4-Amino-4'-nitrodiphenyl sulfide are heavily influenced by its internal structure, specifically the arrangement of its molecules and the interactions of solvent molecules with the polar faces of the growing crystal []. Understanding these interactions is crucial for controlling crystal growth and achieving desired crystal habits.
Q7: What methods can be used to determine the solubility of 4-Amino-4'-nitrodiphenyl sulfide?
A7: The solubility of 4-Amino-4'-nitrodiphenyl sulfide in various organic solvents, including n-butanol, ethyl acetate, chlorobenzene, toluene, dichloromethane, and chloroform, has been successfully determined using a laser monitoring dynamic technique and synthetic method []. This data is essential for optimizing crystallization processes and developing formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




